

Technical Guide: Glycoursodeoxycholic Acid-D4

Certificate of Analysis

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Compound of Interest

Compound Name: Glycoursodeoxycholic Acid-D4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key quality attributes and analytical methodologies related to **Glycoursodeoxycholic Acid-D4** (GUDCA-D4), a deuterated internal standard crucial for the accurate quantification of endogenous Glycoursodeoxycholic Acid. The information presented is synthesized from publicly available data sheets and scientific literature, offering a comprehensive resource for researchers and professionals in drug development and metabolic studies.

Compound Identification and Specifications

Glycoursodeoxycholic Acid-D4 is a stable, isotopically labeled form of Glycoursodeoxycholic acid, a secondary bile acid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Parameter	Specification	Reference
Chemical Name	N-[(3 α ,5 β ,7 β)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d ₄]-glycine	[1]
Synonyms	GUDCA-d ₄ , Ursodeoxycholy Glycine-d ₄	[1]
CAS Number	2044276-17-5	[1][2]
Molecular Formula	C ₂₆ H ₃₉ D ₄ NO ₅	[2][3]
Molecular Weight	453.65 g/mol	[3][4]
Appearance	White to off-white solid	[2][5]
Purity	≥95% to ≥97% (CP)	[6][7]
Isotopic Purity	≥98 atom % D; ≥99% deuterated forms (d ₁ -d ₄)	[1][4]
Storage	Refrigerator (2-8°C) for long-term storage	[3]
Solubility	Slightly soluble in DMSO and Methanol	[1]

Analytical Methodologies

The quality and identity of **Glycoursodeoxycholic Acid-D₄** are confirmed through a combination of chromatographic and spectroscopic techniques. The following sections detail the typical experimental protocols for these analyses.

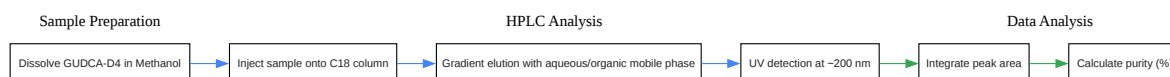
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of GUDCA-D₄, separating it from potential impurities.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m) is commonly used.
- Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
- Detection: UV detection at a low wavelength, such as 200-210 nm, is often used for bile acids due to the lack of a strong chromophore.
- Sample Preparation: A known concentration of the GUDCA-D4 standard is dissolved in a suitable solvent, typically the mobile phase or methanol.

Workflow for HPLC Purity Analysis:



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HPLC Purity Analysis Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Purity

LC-MS/MS is the gold standard for confirming the identity and isotopic purity of GUDCA-D4, providing high sensitivity and specificity.

Experimental Protocol:

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

- **Ionization Source:** Electrospray ionization (ESI) is commonly used, often in negative ion mode for bile acids.
- **MS/MS Analysis:** Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. The precursor ion (M-H)⁻ of GUDCA-D4 is selected and fragmented, and a specific product ion is monitored.
- **Sample Preparation:** Samples are typically prepared by protein precipitation followed by solid-phase extraction to remove interfering substances from the biological matrix.

Workflow for LC-MS/MS Analysis:



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LC-MS/MS Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of GUDCA-D4, ensuring the correct positioning of the deuterium atoms.

Experimental Protocol:

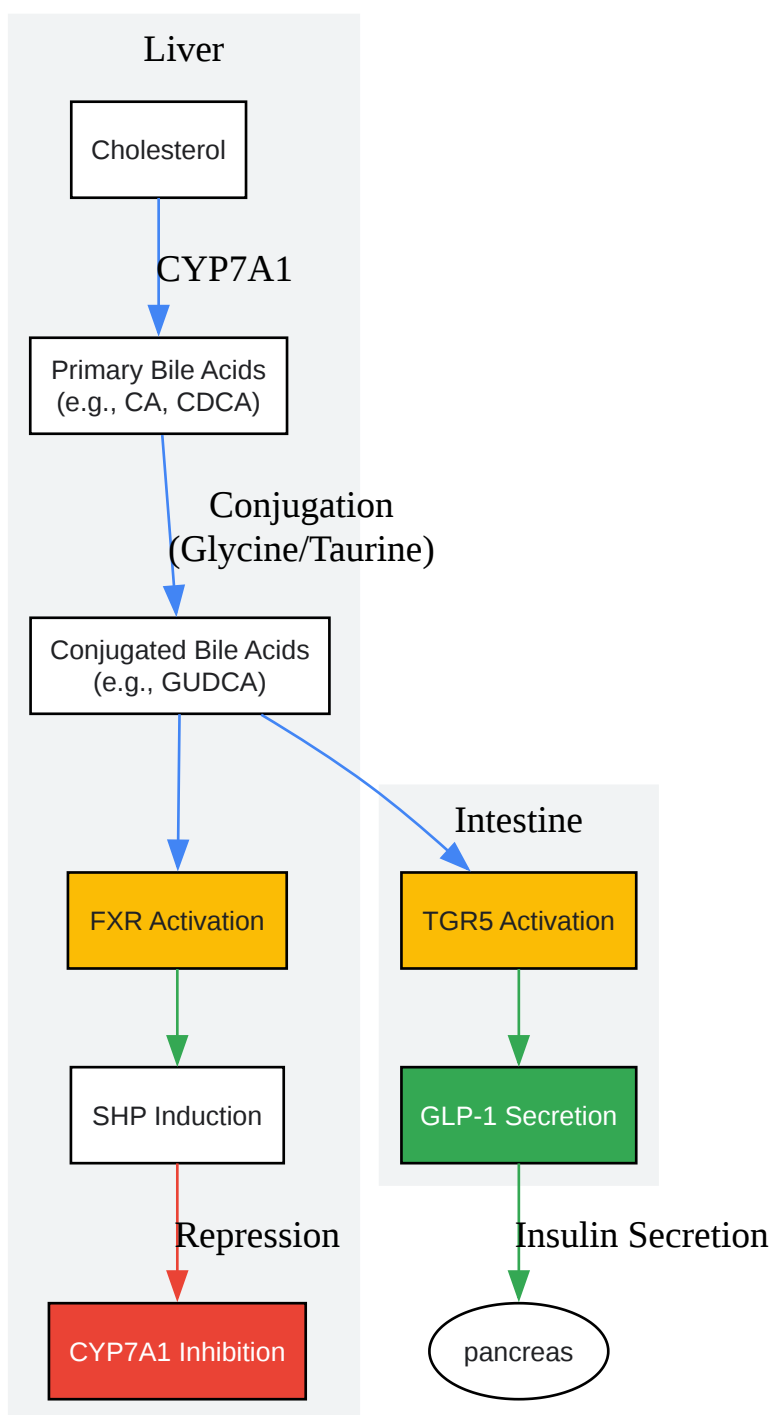
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).
- **Experiments:** A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed to assign all proton and carbon signals and confirm the molecular structure. The

absence of signals at specific positions in the ^1H NMR spectrum compared to the non-deuterated standard confirms the location of the deuterium labels.

Role in Signaling Pathways

Glycoursodeoxycholic acid, the non-deuterated analogue of GUDCA-D4, is involved in complex bile acid signaling pathways that regulate various metabolic processes. Bile acids act as signaling molecules by activating nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5. These interactions influence cholesterol homeostasis, glucose metabolism, and inflammatory responses.^[7]

Simplified Bile Acid Signaling Pathway:



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Simplified Bile Acid Signaling Pathway.

This guide provides a foundational understanding of the analytical certification and biological relevance of **Glycoursodeoxycholic Acid-D4**. For specific applications, researchers should

always refer to the Certificate of Analysis provided by the supplier and consult relevant scientific literature for detailed experimental conditions.

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